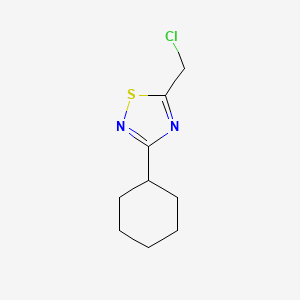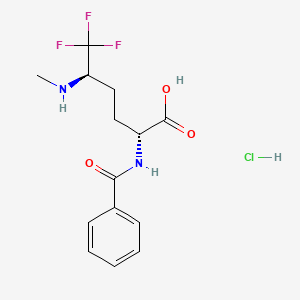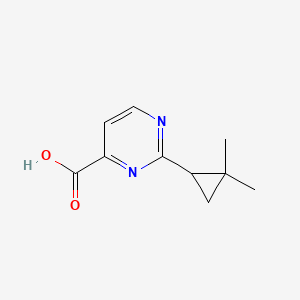
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 2,2-dimethylcyclopropyl group at the second position and a carboxylic acid group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropylamine with a suitable pyrimidine derivative, followed by carboxylation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the target compound. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Conditions may vary depending on the substituents, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-methyl: Similar structure but with a methyl group instead of a carboxylic acid.
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-ethanol: Similar structure but with an ethanol group instead of a carboxylic acid.
Uniqueness: The presence of the carboxylic acid group in 2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid imparts unique chemical properties, such as acidity and the ability to form salts and esters
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)5-6(10)8-11-4-3-7(12-8)9(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KVTHTHJRWZXERJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C2=NC=CC(=N2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
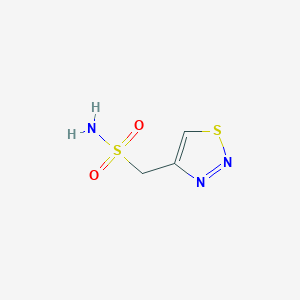

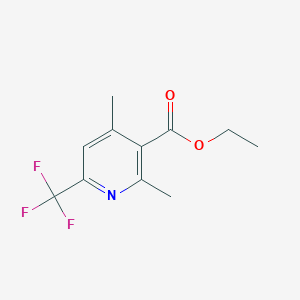
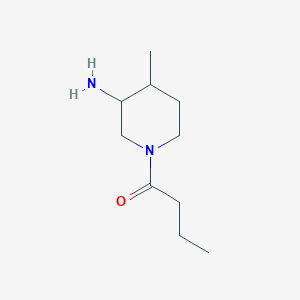
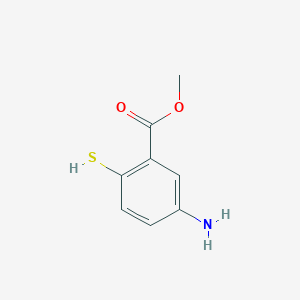
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)

